molecular formula C25H34N2O6S B1668548 benzyl (2S,4R)-1-[(2S,9R)-9-(acetylsulfanylmethyl)-10-oxoazecane-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate CAS No. 150126-87-7

benzyl (2S,4R)-1-[(2S,9R)-9-(acetylsulfanylmethyl)-10-oxoazecane-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate

Cat. No. B1668548
M. Wt: 490.6 g/mol
InChI Key: NGYQCCBRERZOHX-SAZYNNDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cgs 25155 is an orally active NEP 24.11 inhibitor.

Scientific Research Applications

Angiotensin Converting Enzyme (ACE) Inhibition

  • Novel 2-hydroxypyrrolobenzodiazepine-5,11-diones, synthesized using a structure based rational hybridization approach, including a derivative of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, have shown effectiveness as ACE inhibitors, comparable to clinical drugs like Lisinopril, Benazepril, and Ramipril. This discovery holds potential for treating hypertension and heart failure (Addla et al., 2013).

Tautomerism Studies

  • Research on 3-hydroxypyrroles, closely related to (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, has contributed to understanding factors governing tautomerism in these compounds. This has implications in the field of organic chemistry and molecular behavior (Momose et al., 1979).

Synthesis of Potent CCR2 Antagonists

  • An efficient synthesis method of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, involving a derivative of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, has been described. This is crucial for creating potent CCR2 antagonists, significant in drug discovery for inflammatory diseases (Campbell et al., 2009).

Synthesis of Dipeptidyl Peptidase IV Inhibitors

  • N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, synthesized from (2S,4R)-4-hydroxyproline, are key synthons for medicinal chemistry applications, especially in the production of dipeptidyl peptidase IV inhibitors. These are critical in developing treatments for type 2 diabetes and other metabolic disorders (Singh & Umemoto, 2011).

Gold-Catalyzed Intramolecular Hydrofunctionalization

  • Studies involving the reaction of benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate with gold catalysts resulted in the formation of benzyl 4,4-diphenyl-2-vinylpyrrolidine-1-carboxylate. This research highlights the potential of gold-catalyzed reactions in organic synthesis and pharmaceuticals (Zhang et al., 2006).

properties

CAS RN

150126-87-7

Product Name

benzyl (2S,4R)-1-[(2S,9R)-9-(acetylsulfanylmethyl)-10-oxoazecane-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate

Molecular Formula

C25H34N2O6S

Molecular Weight

490.6 g/mol

IUPAC Name

benzyl (2S,4R)-1-[(2S,9R)-9-(acetylsulfanylmethyl)-10-oxoazecane-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate

InChI

InChI=1S/C25H34N2O6S/c1-17(28)34-16-19-11-7-2-3-8-12-21(26-23(19)30)24(31)27-14-20(29)13-22(27)25(32)33-15-18-9-5-4-6-10-18/h4-6,9-10,19-22,29H,2-3,7-8,11-16H2,1H3,(H,26,30)/t19-,20+,21-,22-/m0/s1

InChI Key

NGYQCCBRERZOHX-SAZYNNDCSA-N

Isomeric SMILES

CC(=O)SC[C@@H]1CCCCCC[C@H](NC1=O)C(=O)N2C[C@@H](C[C@H]2C(=O)OCC3=CC=CC=C3)O

SMILES

CC(=O)SCC1CCCCCCC(NC1=O)C(=O)N2CC(CC2C(=O)OCC3=CC=CC=C3)O

Canonical SMILES

CC(=O)SCC1CCCCCCC(NC1=O)C(=O)N2CC(CC2C(=O)OCC3=CC=CC=C3)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CGS 25155
CGS-25155
N-((((acetylthio)methyl)-2-oxo-1-azacyclodec-10-yl)carbonyl)-4-hydroxyl-L-proline benzyl este

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl (2S,4R)-1-[(2S,9R)-9-(acetylsulfanylmethyl)-10-oxoazecane-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate
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benzyl (2S,4R)-1-[(2S,9R)-9-(acetylsulfanylmethyl)-10-oxoazecane-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate
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benzyl (2S,4R)-1-[(2S,9R)-9-(acetylsulfanylmethyl)-10-oxoazecane-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate
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benzyl (2S,4R)-1-[(2S,9R)-9-(acetylsulfanylmethyl)-10-oxoazecane-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate
Reactant of Route 5
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benzyl (2S,4R)-1-[(2S,9R)-9-(acetylsulfanylmethyl)-10-oxoazecane-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
benzyl (2S,4R)-1-[(2S,9R)-9-(acetylsulfanylmethyl)-10-oxoazecane-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate

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